molecular formula C25H38N2O4 B613242 N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 152507-71-6

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B613242
CAS No.: 152507-71-6
M. Wt: 430.59
InChI Key: BUWUDPXYWHZZKS-RFVHGSKJSA-N
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Description

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl group, an amino acid derivative, and a dicyclohexylamine moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. Common synthetic routes may include:

    Protection of the amino group: Using a protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the peptide bond: Coupling the protected amino acid with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC).

    Deprotection: Removing the protecting group under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated amino acid derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid: Lacks the dicyclohexylamine moiety.

    (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid: Contains a butanoic acid group instead of a propanoic acid group.

    (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; cyclohexylamine: Contains cyclohexylamine instead of dicyclohexylamine.

Uniqueness

The presence of the dicyclohexylamine moiety in N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUDPXYWHZZKS-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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